molecular formula C7H8F3N3O B3310089 (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine CAS No. 944903-58-6

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

Cat. No.: B3310089
CAS No.: 944903-58-6
M. Wt: 207.15 g/mol
InChI Key: MXUXTZJEKWMVKK-UHFFFAOYSA-N
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Description

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C7H8F3N3O and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methanamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine is unique due to its specific trifluoroethoxy substitution on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6/h1-2H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXTZJEKWMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine

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